4-amino-N-(tert-butyl)benzamide (CAS 93483-71-7) is an N-substituted aromatic amide used as a specialized intermediate and building block in medicinal chemistry and organic synthesis. Its structure is defined by a 4-aminobenzamide core functionalized with a sterically demanding tert-butyl group on the amide nitrogen. This specific substitution pattern imparts distinct physical and chemical properties, such as increased lipophilicity and modulated reactivity, making it a non-interchangeable component in the synthesis of complex target molecules, particularly pharmaceutical agents like kinase inhibitors.
Replacing 4-amino-N-(tert-butyl)benzamide with simpler analogs like 4-aminobenzamide or N-methyl variants is often unfeasible and leads to process failure or inferior final products. The large tert-butyl group provides significant steric shielding to the amide nitrogen, which can prevent undesirable side reactions during synthesis, and fundamentally alters the molecule's lipophilicity and conformational preferences. These effects are critical for achieving selective chemical transformations, predictable solubility in organic process solvents, and the desired binding or pharmacokinetic profile in the final molecule. A direct substitution would necessitate complete re-optimization of reaction conditions and would result in a different compound with distinct performance characteristics.
The N-tert-butyl group imparts a substantial increase in lipophilicity compared to the unsubstituted analog, 4-aminobenzamide. The predicted octanol-water partition coefficient (LogP) for 4-amino-N-(tert-butyl)benzamide is approximately 2.1-2.4, a stark contrast to the LogP of -0.38 to -0.4 reported for 4-aminobenzamide.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3 / LogP) |
| Target Compound Data | ~2.1–2.4 (Calculated) |
| Comparator Or Baseline | 4-aminobenzamide (CAS 2835-68-9): -0.4 |
| Quantified Difference | >2.5 LogP units higher (significantly more lipophilic) |
| Conditions | Computational prediction (XLogP3/LogP models). |
This dramatic shift in polarity directly improves solubility in common non-polar organic solvents, facilitating higher reaction concentrations and simplifying purification by reversed-phase chromatography.
Multiple patents in pharmaceutical development explicitly identify 4-amino-N-(tert-butyl)benzamide as a key starting material or intermediate for the synthesis of potent protein kinase inhibitors. For example, it is a documented precursor in the synthesis of pyrazole derivatives targeting kinases such as KDR, FGFR, and PDGFR, and for triazine derivatives targeting PI3K.
| Evidence Dimension | Use as a specified intermediate in patents |
| Target Compound Data | Cited as Intermediate 10 for pyrazole kinase inhibitors (WO2007115938A1) and Intermediate 1 for triazine PI3K inhibitors (WO2013149633A1). |
| Comparator Or Baseline | Generic aminobenzamides not specified for these exact scaffolds. |
| Quantified Difference | Specified precursor status in multiple distinct kinase inhibitor programs. |
| Conditions | Multi-step synthesis of active pharmaceutical ingredients. |
For researchers in drug discovery, procuring this specific compound allows direct application of established, patent-validated synthetic routes, reducing development risk and saving optimization time.
The steric bulk of the N-tert-butyl group physically obstructs the amide nitrogen, making it a poor nucleophile. In reactions intended to functionalize the 4-amino group (e.g., acylation, arylation), this steric hindrance prevents competitive side reactions at the amide nitrogen. In contrast, less hindered amides like 4-aminobenzamide or 4-amino-N-methylbenzamide are more susceptible to such side reactions, which can lead to lower yields of the desired product and more complex purification challenges.
| Evidence Dimension | Steric Hindrance Effect on Reactivity |
| Target Compound Data | High steric hindrance from the tert-butyl group shields the amide nitrogen. |
| Comparator Or Baseline | 4-aminobenzamide or 4-amino-N-methylbenzamide with minimal or low steric hindrance at the amide nitrogen. |
| Quantified Difference | Qualitatively lower propensity for N-amide side reactions. |
| Conditions | Reactions involving electrophilic attack on the 4-amino group. |
This inherent selectivity simplifies process development and improves reproducibility by minimizing byproduct formation, leading to higher purity and yield of the target molecule.
This compound is the right choice for synthetic campaigns targeting novel kinase inhibitors, particularly where established literature or patents confirm the utility of the N-tert-butylbenzamide moiety for achieving desired potency and pharmacokinetic properties.
Ideal for multi-step syntheses where the 4-amino group must be selectively modified without competing side reactions at the amide nitrogen. The inherent steric protection afforded by the tert-butyl group can improve yield and simplify purification compared to less hindered analogs.
When the goal is to create a final molecule with increased lipophilicity to improve properties like membrane permeability or solubility in lipid-based formulations, this precursor provides a significant head start compared to the highly polar 4-aminobenzamide.
Irritant